1-Allylpiperazine
Overview
Description
Synthesis Analysis
The enantioconvergent synthesis of 1-allylpiperazine derivatives demonstrates its importance in producing intermediates for pharmaceutical applications. For example, Janetka et al. (2003) outlined a high-yield synthesis process of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, showcasing the efficiency and scalability of methods for producing this compound without the need for chromatography (Janetka et al., 2003). Additionally, Zaidi et al. (2021) discussed the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones, contributing to the development of potential antimicrobial agents (Zaidi et al., 2021).
Molecular Structure Analysis
The molecular and crystal structure of related compounds like 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine has been elucidated through X-ray diffraction, providing insights into the stereospecificity and conformational preferences of these molecules, which are crucial for understanding the behavior and reactivity of 1-allylpiperazine derivatives (Bassi & Scordamaglia, 1977).
Chemical Reactions and Properties
1-Allylpiperazine undergoes various chemical reactions, highlighting its reactivity and versatility as a chemical intermediate. Lever et al. (2012) synthesized N-1-allyl-N´-4-phenethylpiperazine analogs, exploring their sigma receptor binding affinities, which is essential for developing new pharmaceuticals (Lever et al., 2012). This demonstrates the compound's utility in medicinal chemistry and drug development.
Physical Properties Analysis
The study of 1-Allylpiperazine's physical properties, such as its phase behavior, solubility, and stability, is crucial for its application in various chemical and pharmaceutical processes. However, specific studies focusing solely on the physical properties of 1-Allylpiperazine were not identified in this search, indicating a potential area for further research.
Chemical Properties Analysis
Understanding the chemical properties of 1-Allylpiperazine, including its reactivity under different conditions, its interaction with other chemical entities, and its role in catalytic processes, is essential for harnessing its full potential in scientific research and application. The reactions it undergoes, such as with allyl bromide and triethylamine to create novel compounds, underscore its chemical versatility and reactivity (Zaidi et al., 2021).
Scientific Research Applications
Antimicrobial Agents : Novel derivatives of 1-Allylpiperazine, specifically 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) ethanones, have been synthesized and shown to exhibit potent antimicrobial activities, potentially more effective than conventional medicines (Zaidi et al., 2021).
Treatment of Chagas Disease : A BODIPY-based fluorescent probe derived from 1-Allylpiperazine has been developed for tracking the biodistribution of a new anti-Chagas agent. This probe helps in determining administration routes and regimens for treating Chagas disease (Rodríguez et al., 2017).
Neuroprotection and Parkinson's Disease : A diketopiperazine, Cyclo-L-glycyl-L-2-allylproline (NNZ-2591), derived from 1-Allylpiperazine, has shown neuroprotective and neurotrophic actions in a rat model of Parkinson's disease (Krishnamurthi et al., 2009).
Sigma Receptor Studies : N-1-allyl-N´-4-phenethylpiperazine analogs have been synthesized and studied for their affinities to σ(1) and σ(2) receptors, showing potential for imaging studies in neurology, psychiatry, and oncology (Lever et al., 2012).
Mycotoxin Analysis : 1-Allylpiperazine has been used as a functional monomer in molecularly imprinted polymers for the clean-up and preconcentration of mycotoxins from cereal and swine feed sample extracts (Urraca et al., 2006).
HIV-1 Inhibition : Bisheteroarylpiperazines, including compounds derived from 1-Allylpiperazine, have been identified as potent inhibitors of HIV-1 reverse transcriptase and shown effectiveness against various HIV-1 strains (Dueweke et al., 1993; Chong et al., 1994).
DNA Interaction and Cytotoxic Effects : Water-soluble silicon (IV) phthalocyanine and naphthalocyanines bearing 1-acetylpiperazine units have been studied for their DNA binding, topoisomerase inhibitory, and cytotoxic effects, indicating potential as anticancer drugs (Baş et al., 2019).
Delta-Opioid Receptor Ligands : Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate in the synthesis of delta-opioid receptor ligands, demonstrates its importance in the development of therapeutic agents (Janetka et al., 2003).
Antileishmanial Activity : A series of 1,4-diarylpiperazines, including derivatives of 1-Allylpiperazine, have shown significant antileishmanial activity and DNA binding affinity, making them promising candidates for treating Leishmaniasis (Mayence et al., 2004).
Memory Impairment Prevention : NNZ-2591, a diketopiperazine derivative, has been found effective in preventing scopolamine-induced acute memory impairment in adult rats, highlighting its potential in memory-related disorders (Guan et al., 2010).
Safety And Hazards
1-Allylpiperazine is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . It is harmful if inhaled and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool .
properties
IUPAC Name |
1-prop-2-enylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-5-9-6-3-8-4-7-9/h2,8H,1,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAQJGHGPPDZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355566 | |
Record name | 1-Allylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allylpiperazine | |
CAS RN |
13961-36-9 | |
Record name | 1-Allylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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